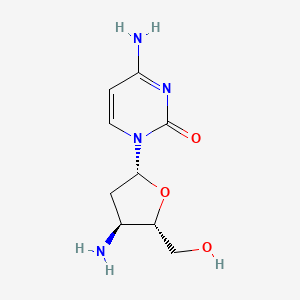

3'-氨基-2',3'-二脱氧胞苷

描述

3’-Amino-2’,3’-dideoxycytidine is a highly potent antiviral agent that finds extensive application in combating viral infections, especially HIV/AIDS . By impeding viral reverse transcriptase activity, it effectively thwarts viral multiplication and diminishes viral burden .

Synthesis Analysis

The synthesis of 3’-Amino-2’,3’-dideoxycytidine involves several steps. Tritylation of 2’-deoxyuridine with trityl chloride in pyridine gives the corresponding 5’-0-trityl derivative, which is then converted to the 3’-0-methanesulfonyl analog with methanesulfonyl chloride in pyridine . The replacement of the mesyloxy group at the 3’-position with net inversion to yield 1- (2’-deoxy-5’-0-trityl-β-D-lyxosyl)uracil, is accomplished by refluxing compound with excess sodium hydroxide solution .Molecular Structure Analysis

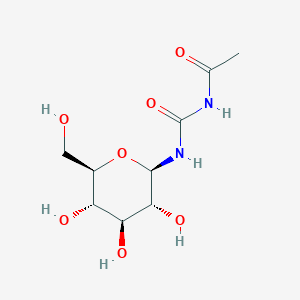

The molecular formula of 3’-Amino-2’,3’-dideoxycytidine is C9H14N4O3 . The IUPAC name is 4-amino-1- [ (2R,4S,5S)-4-amino-5- (hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .Chemical Reactions Analysis

3’-Amino-2’,3’-dideoxycytidine is a 3’-modified deoxycytidine analog that specifically inhibits DNA synthesis . Inhibition of chain elongation at the replication fork was examined utilizing a batch hydroxylapatite chromatography method .Physical And Chemical Properties Analysis

3’-Amino-2’,3’-dideoxycytidine has a molecular weight of 226.23 . It has excellent water solubility (˜0.5 g/mL at 23° C.) .科学研究应用

Virology

3’-Amino-2’,3’-dideoxycytidine: has been identified as a compound with potential antiviral properties. It is known to inhibit DNA synthesis, which is crucial for the replication of viruses. This compound could be used to study viral replication mechanisms and develop antiviral drugs .

Oncology

In cancer research, 3’-Amino-2’,3’-dideoxycytidine is studied for its ability to inhibit DNA synthesis in rapidly dividing cells. It may serve as a chemotherapeutic agent by inducing apoptosis or cell cycle arrest in cancerous cells .

Genetics

Geneticists are interested in 3’-Amino-2’,3’-dideoxycytidine due to its impact on DNA replication. It can be used to understand genetic mutations and DNA repair mechanisms, as well as to develop gene therapies .

Biochemistry

Biochemists utilize 3’-Amino-2’,3’-dideoxycytidine to explore the metabolic pathways of nucleoside analogs and their incorporation into DNA. This research can lead to insights into enzyme functions and metabolic disorders .

Pharmacology

Pharmacological studies involve 3’-Amino-2’,3’-dideoxycytidine to investigate its metabolism, efficacy, and safety profile as a drug candidate. It is particularly relevant for designing drugs that target specific stages of cell replication .

Molecular Biology

In molecular biology, 3’-Amino-2’,3’-dideoxycytidine is used as a tool to study the molecular mechanisms of DNA replication and transcription. It helps in understanding how nucleoside analogs can alter genetic information processing .

Immunology

3’-Amino-2’,3’-dideoxycytidine: may have applications in immunology, particularly in understanding how viral infections can be combated at the molecular level. It can provide insights into the development of immune responses against viral components .

Neuroscience

While direct applications in neuroscience are not well-documented, the effects of 3’-Amino-2’,3’-dideoxycytidine on cellular processes could have implications for neurodegenerative diseases where DNA repair and synthesis are affected .

作用机制

Target of Action

3’-Amino-2’,3’-dideoxycytidine, also known as Zalcitabine , is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the HIV virus.

Mode of Action

Zalcitabine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate dGTP and by its incorporation into viral DNA . The 3’-hydroxyl group on the sugar moiety of Zalcitabine has been replaced by a hydrogen . This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are needed for the elongation of DNA chains, thus resulting in the termination of viral DNA growth .

Biochemical Pathways

Within cells, Zalcitabine is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes . ddCTP interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into the viral DNA .

Pharmacokinetics

Zalcitabine has a bioavailability of over 80% . It is metabolized in the liver and has an elimination half-life of 2 hours . Approximately 80% of Zalcitabine is excreted renally . These ADME properties impact the bioavailability of Zalcitabine, influencing its effectiveness as a treatment.

Result of Action

The incorporation of Zalcitabine into the viral DNA results in the termination of the DNA chain . This inhibits the replication of the HIV virus, thereby reducing the viral load in the body.

Action Environment

The effectiveness of Zalcitabine can be influenced by various environmental factors. For instance, the storage conditions of the drug can affect its stability. It is recommended to store Zalcitabine at 2-8℃ in a dark and dry place . Furthermore, the presence of certain enzymes in the body, such as deoxycytidine-metabolizing enzymes, can affect the cytotoxicity of Zalcitabine .

安全和危害

属性

IUPAC Name |

4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQAHTVPOZCQNH-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxycytidine | |

CAS RN |

84472-90-2 | |

| Record name | 3′-Amino-2′,3′-dideoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84472-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-2',3'-dideoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

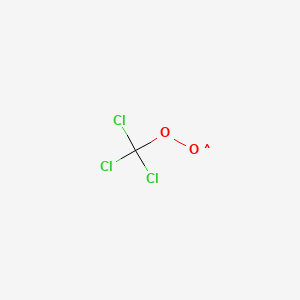

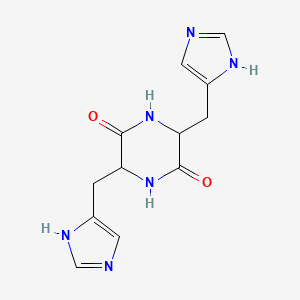

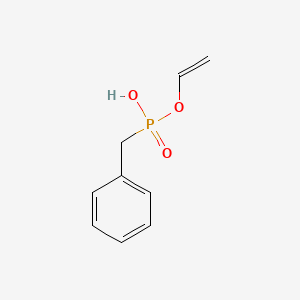

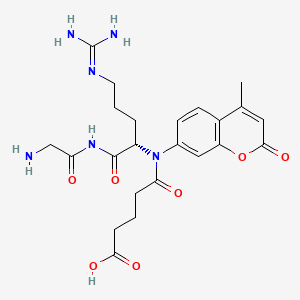

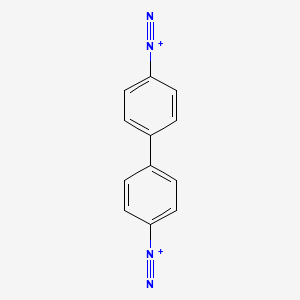

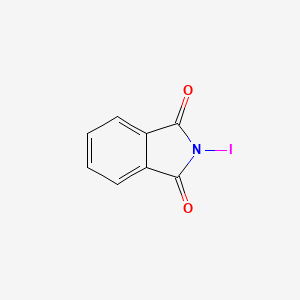

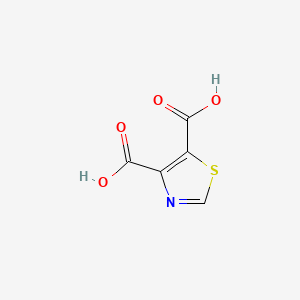

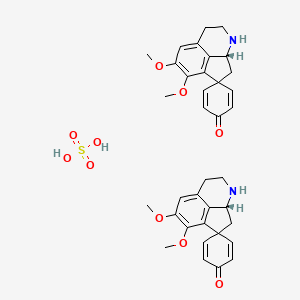

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)